molecular formula C17H18ClN5OS B2809844 (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone CAS No. 1013798-81-6

(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Cat. No.: B2809844
CAS No.: 1013798-81-6
M. Wt: 375.88
InChI Key: QOIJLJLAOYKXCZ-UHFFFAOYSA-N
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Description

(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is a complex organic compound that features a combination of benzo[d]thiazole, piperazine, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions to form 4-chlorobenzo[d]thiazole.

    Piperazine Derivative Formation: The 4-chlorobenzo[d]thiazole is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl derivative.

    Pyrazole Attachment: The final step involves the reaction of the piperazinyl derivative with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the benzo[d]thiazole ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated position on the benzo[d]thiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the benzo[d]thiazole ring.

    Substitution: Substituted derivatives at the chlorinated position of the benzo[d]thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

Medically, (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone is investigated for its anti-inflammatory and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent for treating inflammatory diseases and infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-pyrazol-3-yl)methanone: Similar structure but lacks the 1,5-dimethyl substitution on the pyrazole ring.

    (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-4-yl)methanone: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of (4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5OS/c1-11-10-13(20-21(11)2)16(24)22-6-8-23(9-7-22)17-19-15-12(18)4-3-5-14(15)25-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIJLJLAOYKXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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